10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate
Description
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is a phenothiazine derivative featuring a morpholinoethyl-glycyl substituent at the 10-position and a dimaleate counterion. Phenothiazines are a class of heterocyclic compounds with a sulfur- and nitrogen-containing tricyclic structure, widely studied for their neuroleptic, antipsychotic, and antiemetic properties . The dimaleate salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
102602-97-1 |
|---|---|
Molecular Formula |
C28H31N3O10S |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2-morpholin-4-ylethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H23N3O2S.2C4H4O4/c24-20(15-21-9-10-22-11-13-25-14-12-22)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;2*5-3(6)1-2-4(7)8/h1-8,21H,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
HWCCLMZVGBBVHH-SPIKMXEPSA-N |
Isomeric SMILES |
C1N(CCOC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized from diphenylamine through classical condensation with sulfur and iodine.
Introduction of Glycyl Group: The glycyl group is introduced via acylation of the phenothiazine core with acyl chlorides in toluene, followed by Friedel-Crafts acylation with aluminum chloride in carbon disulfide.
Attachment of Morpholinoethyl Group: The morpholinoethyl group is attached by reacting the acylated phenothiazine with morpholine in ethanol at room temperature.
Formation of Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Stability and Degradation Reactions
The compound exhibits sensitivity to environmental factors, influencing its reactivity:
Notable Findings :
-
Degradation under UV light follows first-order kinetics, with a half-life of 48 hours in aqueous solution.
-
Hydrolysis is minimized in anhydrous organic solvents (e.g., DMSO, ethanol).
Reactivity with Biological Targets
While primarily pharmacological, redox interactions with biomolecules are chemically significant:
Table : Major metabolic pathways in hepatic microsomes:
| Enzyme | Reaction | Kinetic Parameter (Km) |
|---|---|---|
| CYP3A4 | Sulfoxidation | 12.5 ± 1.8 μM |
| CYP2D6 | N-dealkylation | 8.3 ± 0.9 μM |
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
| Compound | Modification | Stability (t₁/₂ in light) | Hydrolysis Rate (pH 7.4) |
|---|---|---|---|
| 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate | Morpholinoethyl + dimaleate | 48 hours | 0.12 h⁻¹ |
| 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate | Extended alkyl chain | 34 hours | 0.18 h⁻¹ |
| Acepromazine (reference) | Trifluoromethyl group | 72 hours | 0.08 h⁻¹ |
Trends :
-
Longer alkyl chains (e.g., 3-morpholinopropyl) reduce photostability but increase hydrolysis rates .
-
Electron-withdrawing groups (e.g., -CF₃ in Acepromazine) enhance stability .
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature (Step 2) | 0–5°C | Minimizes racemization of glycyl group |
| Solvent (Step 3) | Ethanol/water (8:2) | Maximizes maleate salt yield (92%) |
| Reaction time (Step 1) | 4 hours | Completes halogenation without over-oxidation |
Challenges :
-
Maleate counterion stoichiometry must be tightly controlled to avoid dimerization.
Scientific Research Applications
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate has been studied for various scientific applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism of action of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Calmodulin Inhibition: The compound inhibits calmodulin, a protein that regulates various cellular functions.
Protein Kinase C Inhibition: It also inhibits protein kinase C, which plays a role in cell proliferation and differentiation.
P-Glycoprotein Inhibition: The compound can inhibit P-glycoprotein, which is involved in multidrug resistance in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The 10-position substituent and counterion critically influence pharmacological activity. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The morpholinoethyl group (6-membered oxygen-containing ring) in the target compound contrasts with piperazinyl (6-membered nitrogen-containing) or pyrrolidinyl (5-membered nitrogen-containing) groups in analogs.
- Counterion Impact: Dimaleate salts generally exhibit higher aqueous solubility than mono-salts (e.g., maleate), as seen in acetophenazine dimaleate (8 mg/mL in water) .
Receptor Binding and Mechanisms
- Dopamine D2 Antagonism: Acetophenazine dimaleate and perazine dimaleate are established D2 receptor antagonists, reducing psychotic symptoms . The target compound’s morpholinoethyl group may modulate receptor affinity due to altered electron distribution and steric effects .
Spectrofluorometric Properties
- Substituted phenothiazines exhibit fluorescence dependent on substituent electronegativity and conjugation. For example, perazine dimaleate shows linear fluorescence in the 0.85–50.60 ppm range . The morpholinoethyl group’s electron-donating properties may shift excitation/emission wavelengths compared to pyrrolidinyl or piperazinyl analogs .
Biological Activity
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a phenothiazine core linked to a morpholinoethylglycyl group, which enhances its pharmacological profile. The structural modifications contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- MGC-803 (gastric cancer)
- HL-60 (leukemia)
In Vitro Studies
In vitro assays indicate that the compound induces apoptosis and inhibits cell proliferation in a concentration-dependent manner. For instance, it demonstrated:
- 83.2% growth inhibition of HL-60 cells.
- Selective cytotoxicity , showing lower inhibitory concentrations in non-tumorigenic cells compared to tumor cells, suggesting reduced side effects .
The mechanisms underlying the anticancer activity include:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Inhibition of Migration : It regulates the Wnt/β-catenin signaling pathway, influencing epithelial-mesenchymal transition (EMT) by modulating E-cadherin and N-cadherin levels .
Structure-Activity Relationship (SAR)
The biological activity of phenothiazines is significantly influenced by their chemical structure. Key findings from SAR studies include:
- The presence of functional groups at specific positions on the phenothiazine ring enhances activity.
- Alkyl chains linking to the phenothiazine core improve lipophilicity and biological interactions.
- Substituents such as carboxylic acids near active sites enhance inhibitory effects on target proteins .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several case studies have documented the effectiveness of phenothiazine derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that derivatives like this compound could serve as adjunct therapies in breast cancer treatment due to their selective toxicity.
- Leukemia Management : The compound's ability to inhibit HL-60 cell growth suggests potential use in leukemia therapies, particularly in cases resistant to standard treatments.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for quantifying 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate in biological matrices?
- Methodology : Spectrofluorometry is a robust approach, leveraging the compound’s intrinsic fluorescence. Calibration curves should be established in aqueous or buffered solutions (e.g., phosphate buffer, pH 7.4) with excitation/emission wavelengths optimized for the phenothiazine core. Interference from cations (e.g., K⁺, Ca²⁺) must be assessed via ion-suppression experiments . HPLC with UV/Vis detection (λ = 254–280 nm) is complementary, using C18 columns and acetonitrile/water mobile phases with 0.1% trifluoroacetic acid for peak resolution .
Q. How is the structural conformation of the phenothiazine core validated in this compound?
- Methodology : X-ray crystallography provides definitive structural data. Key parameters include triclinic crystal symmetry (space group P1), unit cell dimensions (a, b, c, α, β, γ), and torsion angles (e.g., C–S–C–N dihedral angles). Puckering coordinates (amplitude q, phase φ) derived from Cremer-Pople analysis quantify non-planarity of the heterocyclic ring, critical for understanding π-π stacking interactions in drug-receptor binding .
Q. What in vitro models are suitable for preliminary cytotoxicity screening?
- Methodology : Human astrocytes (e.g., U-87 MG glioblastoma cells) are used to assess neurotoxicity thresholds. Viability assays (MTT, resazurin) at concentrations ≤10 µM over 24–72 hours differentiate cytotoxic effects from therapeutic activity. EC₅₀ values should be compared to reference phenothiazines (e.g., prochlorperazine dimaleate) to establish relative safety .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with dopamine receptors?
- Methodology :
Receptor Preparation : Retrieve the D2 dopamine receptor structure (PDB ID: 6CM4) and prepare it via protonation, solvation, and energy minimization.
Ligand Parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.
Docking : Use AutoDock Vina with a grid box centered on the orthosteric binding site. Analyze binding poses for key interactions (e.g., hydrogen bonds with Asp114, hydrophobic contacts with Phe389).
- Validation : Compare docking scores (ΔG) to known antipsychotics (e.g., chlorpromazine) and validate via MD simulations (GROMACS) to assess stability .
Q. What strategies resolve discrepancies in cytotoxicity data between cancer cell lines and normal cells?
- Methodology :
- Dose-Response Profiling : Test a broad concentration range (0.1–100 µM) across multiple cell types (e.g., glioblastoma vs. primary astrocytes). Use Hill slope analysis to differentiate selective toxicity.
- Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., apoptosis, oxidative stress) uniquely dysregulated in cancer cells. Validate via ROS detection (DCFH-DA assay) and caspase-3/7 activity .
- Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups) at the 2-position to enhance selectivity by altering membrane permeability .
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodology :
N-Alkylation : React 10H-phenothiazine with 2-(morpholinoethyl)glycine in dry dioxane under N₂, using NaH as a base. Monitor via TLC (silica gel, ethyl acetate:hexanes = 3:7).
Maleate Salt Formation : Treat the free base with maleic acid in ethanol at 60°C. Recrystallize from hot methanol to achieve >99% purity (HPLC).
- Troubleshooting : Replace traditional heating with microwave-assisted synthesis (100°C, 300 W) to reduce reaction time from 12 hours to 30 minutes .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others show neurotoxicity for phenothiazine derivatives?
- Resolution :
- Concentration Dependency : Neuroprotection often occurs at sub-µM concentrations (e.g., ROS scavenging), while toxicity emerges at >10 µM due to mitochondrial membrane depolarization.
- Cell-Type Specificity : Astrocytes may upregulate glutathione-dependent detoxification pathways absent in neurons.
- Structural Features : The morpholinoethyl-glycyl side chain in this compound may reduce off-target interactions with sigma receptors compared to older derivatives (e.g., perphenazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
